molecular formula C8H3Cl2F3N2 B1293764 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole CAS No. 2338-25-2

5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B1293764
CAS No.: 2338-25-2
M. Wt: 255.02 g/mol
InChI Key: KUMRUFFLHYXFLV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole typically involves the condensation of 1,2-diaminobenzene with appropriate aldehydes or ketones under acidic or basic conditions . One common method includes the reaction of 5,6-dichloro-1,2-diaminobenzene with trifluoroacetaldehyde in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography.

Industrial production methods may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with various molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of specific kinases or proteases involved in disease pathways . The presence of chlorine and trifluoromethyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole can be compared with other benzimidazole derivatives such as:

The uniqueness of this compound lies in its trifluoromethyl group, which enhances its chemical stability, lipophilicity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3N2/c9-3-1-5-6(2-4(3)10)15-7(14-5)8(11,12)13/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMRUFFLHYXFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177934
Record name 1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2338-25-2
Record name 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2338-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

HBr was passed into a cooled (0° -5° C.) solution of 1.05 grams of 1-(methylcarbamoyloxy)-5,6-dichloro-2 -(trifluoromethyl) benzimidazole in 40 milliliters of methanol. The reaction mixture was permitted to stand for twenty minutes, then evaporated to obtain as a residue 5,6-dichloro-2-(trifluoromethyl) benzimidazole. After recrystallization from chloroform, it melted at 233° -5° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(methylcarbamoyloxy)-5,6-dichloro-2 -(trifluoromethyl) benzimidazole
Quantity
1.05 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

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